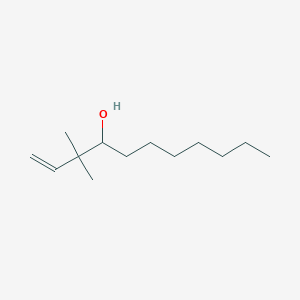
3,3-Dimethylundec-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylundec-1-EN-4-OL is an organic compound with the molecular formula C13H26O. It is a branched alkene with a hydroxyl group attached to the fourth carbon atom. This compound is known for its unique structure, which includes a double bond at the first carbon and two methyl groups at the third carbon. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylundec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 3,3-Dimethylundec-1-ENE with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the use of solvents and purification steps to isolate the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylundec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-Dimethylundec-1-EN-4-one or 3,3-Dimethylundec-1-EN-4-al.
Reduction: Formation of 3,3-Dimethylundecanol.
Substitution: Formation of 3,3-Dimethylundec-1-EN-4-chloride or 3,3-Dimethylundec-1-EN-4-amine.
Applications De Recherche Scientifique
3,3-Dimethylundec-1-EN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylundec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylundecane: Lacks the double bond and hydroxyl group, making it less reactive.
3,3-Dimethylundec-1-EN-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
3,3-Dimethylundec-1-EN-4-al: Contains an aldehyde group, which also alters its chemical properties.
Uniqueness
3,3-Dimethylundec-1-EN-4-OL is unique due to its combination of a double bond, hydroxyl group, and branched structure. This combination provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
113317-62-7 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
3,3-dimethylundec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-5-7-8-9-10-11-12(14)13(3,4)6-2/h6,12,14H,2,5,7-11H2,1,3-4H3 |
Clé InChI |
LPRSAFOINQJRRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(C)(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


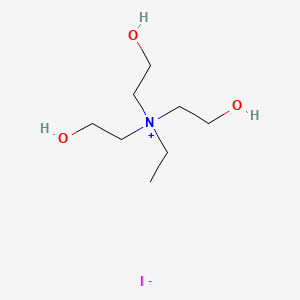
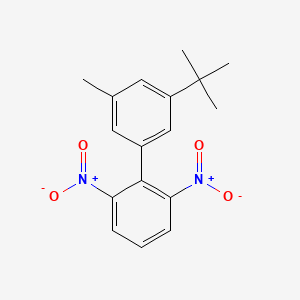
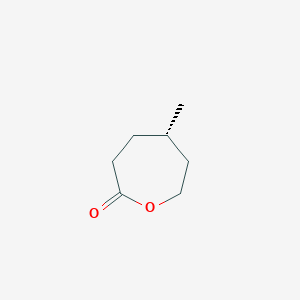
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
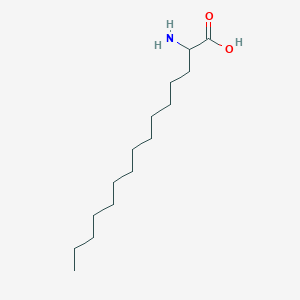
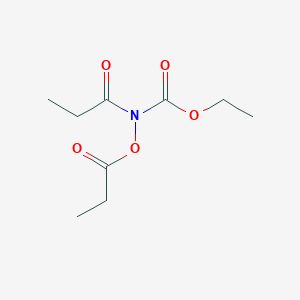
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
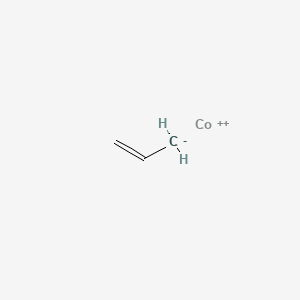

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
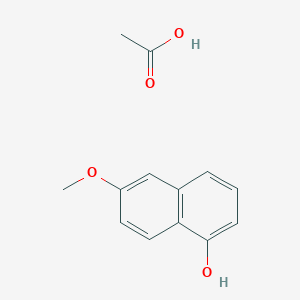
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
